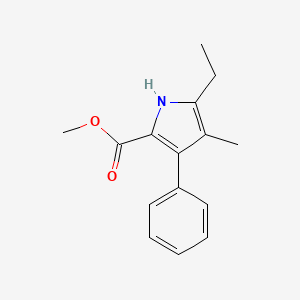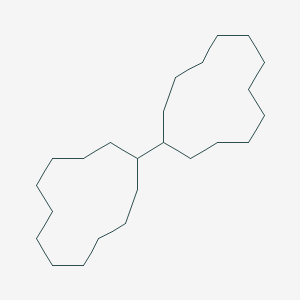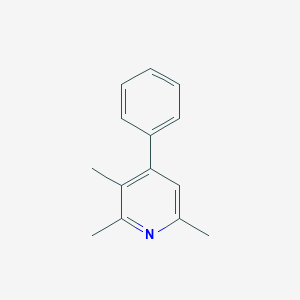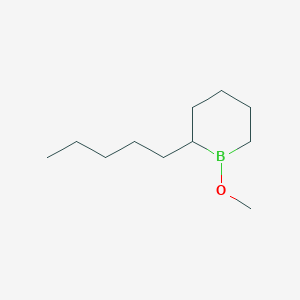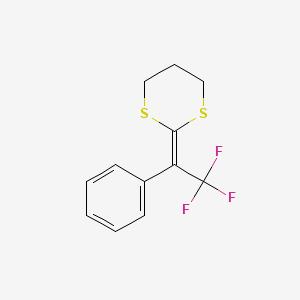
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenylethylidene moiety, which is further connected to a 1,3-dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane typically involves the reaction of 2,2,2-trifluoroacetophenone with 1,3-dithiane. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions often require low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring, using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid (AcOH), room temperature to 50°C.
Reduction: LiAlH₄, NaBH₄, THF or ether, 0°C to room temperature.
Substitution: NaOMe, KCN, dimethyl sulfoxide (DMSO), room temperature to 80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the dithiane ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethylamine: Similar structure but lacks the dithiane ring, leading to different reactivity and applications.
2,2,2-Trifluoro-1-phenylethanone: Contains a carbonyl group instead of the dithiane ring, used in different synthetic applications.
2,2,2-Trifluoro-1-phenylethylidenehydroxylamine: Similar trifluoromethyl and phenylethylidene groups but with a hydroxylamine moiety, leading to different chemical behavior.
Uniqueness
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane is unique due to the presence of both the trifluoromethyl group and the dithiane ring. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
89863-73-0 |
|---|---|
Molecular Formula |
C12H11F3S2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(2,2,2-trifluoro-1-phenylethylidene)-1,3-dithiane |
InChI |
InChI=1S/C12H11F3S2/c13-12(14,15)10(9-5-2-1-3-6-9)11-16-7-4-8-17-11/h1-3,5-6H,4,7-8H2 |
InChI Key |
ZPAWLVSBFOXBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(C2=CC=CC=C2)C(F)(F)F)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14389146.png)
![Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate](/img/structure/B14389154.png)

![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
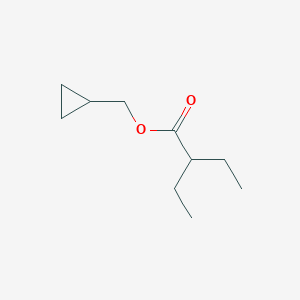
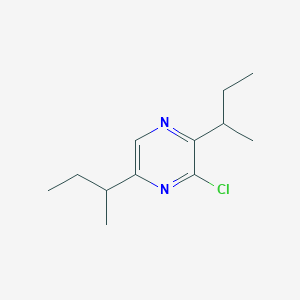
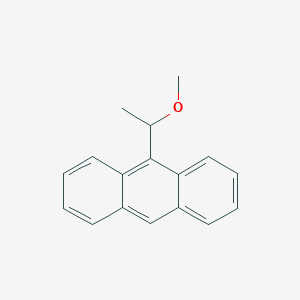
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
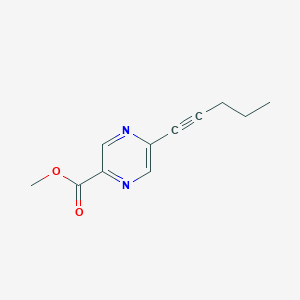
![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
